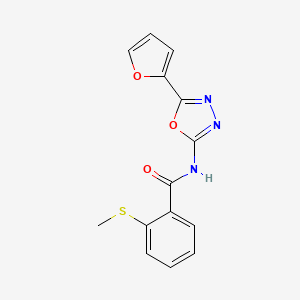

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

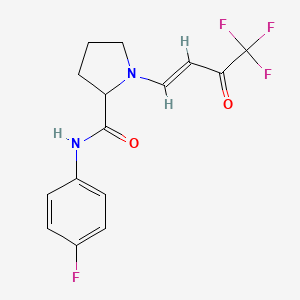

“N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide” is a complex organic compound that contains a furan ring, an oxadiazole ring, and a benzamide group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The oxadiazole ring is a five-membered ring containing three carbon atoms, one oxygen atom, and two nitrogen atoms . The benzamide group consists of a benzene ring attached to an amide group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of furan-2-carboxylic acid hydrazide with other reagents . For example, the reaction between substituted benzoic acid and thionyl chloride yields corresponding acid chlorides, which on reaction with hydrazine afforded the corresponding hydrazides . Further, the hydrazides are condensed with substituted aldehydes to yield the substituted benzoic acid benzylidene/furan-2-yl-methylene hydrazides .

Molecular Structure Analysis

The molecular structure of “N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide” can be analyzed using various spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving “N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide” could be complex due to the presence of multiple reactive groups. For instance, the furan ring can undergo reactions with nitromethane in a basic medium to yield 2-(2-Nitrovinyl) furan .

Physical and Chemical Properties Analysis

The physical and chemical properties of “N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide” can be determined using various techniques. For instance, the yield and melting point can be determined experimentally . Infrared (IR) spectroscopy can be used to identify specific functional groups present in the molecule .

科学的研究の応用

Vasodilator Action and Nitric Oxide Generation

Furoxans, related to the compound of interest through the oxadiazole ring, have been identified for their vasodilator action, mediated through the generation of nitric oxide (NO) upon reaction with thiols. This property has implications for the development of nitrovasodilators, which can increase the level of cyclic GMP, offering potential applications in cardiovascular therapies (Feelisch, Schönafingeri, & Noack, 1992).

Synthesis of Heterocycles

Compounds within this family have served as intermediates in the synthesis of various heterocycles, highlighting their utility in organic chemistry for creating complex molecules with potential biological activities. The synthesis of 5-furan-2yl[1,3,4]oxadiazole-2-thiol and its derivatives illustrates the compound's role in the development of molecules with thiol-thione tautomerism, which is significant for pharmaceutical chemistry (Koparır, Çetin, & Cansiz, 2005).

Energetic Materials Development

Research on oxadiazole derivatives has also extended into the field of materials science, particularly in the synthesis of insensitive energetic materials. These compounds exhibit moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional explosives like TNT in certain aspects (Yu et al., 2017).

Antimicrobial and Antitumor Activity

The therapeutic potential of oxadiazole and furadiazole containing compounds has been a subject of interest due to their broad range of chemical and biological properties. Derivatives of 1,3,4-oxadiazoles have shown various biological activities, including antibacterial, antitumor, anti-viral, and antioxidant activities. This versatility underscores the potential for compounds with similar structural features to serve as key synthons in new drug development (Siwach & Verma, 2020).

Chelating Properties

Transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules have been studied for their chelating properties. These properties suggest applications in catalysis, material science, and potentially as therapeutic agents, given the importance of metal chelation in medicinal chemistry (Varde & Acharya, 2017).

作用機序

While the specific mechanism of action for “N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide” is not available, similar compounds have been found to target specific proteins. For example, a compound containing a furan ring and an oxadiazole ring was found to target the protein aldose reductase .

将来の方向性

The future research directions for “N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide” could involve exploring its potential biological activities. For instance, derivatives of the oxadiazole nucleus show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, “N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide” could be studied for similar activities.

特性

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c1-21-11-7-3-2-5-9(11)12(18)15-14-17-16-13(20-14)10-6-4-8-19-10/h2-8H,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVBRDXSFPQFBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine](/img/structure/B3010609.png)

![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methyl-N-(2-(3-methylthiophen-2-yl)ethyl)benzamide](/img/structure/B3010614.png)

![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B3010615.png)

![3-(4-Ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3010617.png)

![N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide](/img/structure/B3010619.png)

![2-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3010620.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010622.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3010624.png)

![3,4-Dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3010628.png)